molecular formula C18H21ClN2O3S B5220810 N-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B5220810
M. Wt: 380.9 g/mol
InChI Key: NFMPSHXFGHPDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-N²-ethyl-N²-[(4-methylphenyl)sulfonyl]glycinamide is a sulfonamide-containing glycinamide derivative characterized by a 2-chlorobenzyl group at the primary amide nitrogen and a 4-methylphenylsulfonyl-ethyl substitution at the secondary amide nitrogen. The glycinamide backbone (NH₂-CH₂-CONH₂) serves as a versatile scaffold for introducing diverse substituents, enabling modulation of physicochemical and biological properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-3-21(25(23,24)16-10-8-14(2)9-11-16)13-18(22)20-12-15-6-4-5-7-17(15)19/h4-11H,3,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMPSHXFGHPDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzylamine with ethyl glycine ester in the presence of a suitable base, followed by sulfonylation with 4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions may require the presence of a base and are often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Table 1: Key Structural Features of Analogous Glycinamide Derivatives

Compound Name R1 (Benzyl/Phenyl) R2 (Sulfonyl Group) R3 (Other Substituents) Molecular Formula Molecular Weight (g/mol)
Target Compound 2-Chlorobenzyl 4-Methylphenyl Ethyl C₂₃H₂₄ClN₃O₃S ~478.02
N-(4-Acetamidophenyl)-N²-(4-fluorobenzyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide 4-Fluorobenzyl 4-Methylphenyl 4-Acetamidophenyl C₂₄H₂₄FN₃O₄S 469.53
N-(2,4-Dimethoxyphenyl)-N²-(2-ethylphenyl)-N²-[(4-methylphenyl)sulfonyl]glycinamide 2-Ethylphenyl 4-Methylphenyl 2,4-Dimethoxyphenyl C₂₅H₂₈N₂O₅S 468.57
N-(3-Chlorophenyl)-N²-[(4-fluorophenyl)sulfonyl]-N²-methylglycinamide 3-Chlorophenyl 4-Fluorophenyl Methyl C₁₆H₁₅ClFN₂O₃S 377.82
N~2~-[(4-Ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-[2-(2-pyridinylsulfanyl)ethyl]glycinamide 2-(Pyridinylsulfanyl)ethyl 4-Ethoxyphenyl 4-Methylphenyl C₂₅H₂₈N₃O₄S₂ 522.69
Key Observations:

Substituent Effects on Lipophilicity: The 2-chlorobenzyl group in the target compound enhances lipophilicity compared to the 4-fluorobenzyl in , as chloro substituents generally increase logP more than fluoro groups.

Sulfonyl Group Variations :

  • The 4-methylphenylsulfonyl group in the target compound offers a balance of steric bulk and electron-withdrawing effects, contrasting with the 4-ethoxyphenylsulfonyl in , which introduces additional polarity via the ethoxy group.

Backbone Modifications :

  • The 2,4-dimethoxyphenyl group in increases hydrophilicity compared to the target’s chlorobenzyl, suggesting divergent solubility profiles.

Physicochemical Properties

  • Molecular Weight : At ~478 g/mol, the compound aligns with typical drug-like molecules (MW < 500), unlike (522 g/mol), which may face challenges in bioavailability.

Biological Activity

N-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's molecular formula is C24H25ClN2O3SC_{24}H_{25}ClN_2O_3S, with a molecular weight of 448.98 g/mol. The presence of a chlorobenzyl group and a sulfonamide moiety suggests potential interactions with biological targets, particularly in microbial and enzymatic systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study screened various N-substituted phenyl-2-chloroacetamides for their effectiveness against several pathogens:

  • Tested Pathogens :
    • Staphylococcus aureus
    • Methicillin-resistant S. aureus (MRSA)
    • Escherichia coli
    • Candida albicans

The results indicated that compounds with halogenated phenyl rings exhibited higher lipophilicity, which enhanced their ability to penetrate microbial membranes. This suggests that this compound may share similar properties, making it a candidate for further antimicrobial evaluation .

Enzyme Inhibition Studies

Inhibition of cholinesterases is another area where compounds like this compound could exhibit significant activity. A related study synthesized derivatives that were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active compounds showed IC50 values comparable to known inhibitors, indicating that modifications in the molecular structure could enhance inhibitory potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR analysis. The following factors are crucial:

  • Substituent Position : The position of substituents on the phenyl rings significantly influences biological activity. For example, para-substituted compounds often exhibit enhanced potency due to optimal spatial orientation for target interaction.
  • Lipophilicity : Higher lipophilicity facilitates membrane penetration, crucial for antimicrobial efficacy.
  • Functional Groups : The presence of sulfonamide and amide functionalities contributes to binding interactions with biological targets.

Case Studies

  • Antimicrobial Efficacy : In one study, derivatives similar to this compound were found effective against Gram-positive bacteria, particularly MRSA, while showing moderate activity against Gram-negative bacteria and fungi like C. albicans.
    Compound TypeActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
    Halogenated ChloroacetamidesHighModerateLow
    Non-halogenated AnaloguesModerateLowModerate
  • Cholinesterase Inhibition : Another study reported that certain analogs demonstrated selective inhibition of AChE over BChE, suggesting potential therapeutic applications in treating Alzheimer's disease.

Q & A

Q. Q1. What are the recommended synthetic routes for N-(2-chlorobenzyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, and how can reaction conditions be optimized for yield?

Answer: The compound is typically synthesized via a multi-step pathway involving:

Sulfonylation : Reaction of a glycineamide precursor with p-toluenesulfonyl chloride under basic conditions (e.g., NaH in DMF) to introduce the sulfonyl group.

Alkylation : Substitution of the ethyl and 2-chlorobenzyl groups using alkyl halides or benzyl halides in polar aprotic solvents like acetonitrile.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or LC-MS to minimize byproducts.
  • Adjust stoichiometry (e.g., 1.2 equivalents of alkylating agents) and temperature (40–60°C) to improve yield.

Q. Q2. Which spectroscopic and chromatographic methods are critical for structural validation of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., 2-chlorobenzyl protons at δ 4.5–5.0 ppm; sulfonyl group via deshielded carbons near δ 140–150 ppm).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the glycinamide backbone .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₂₂ClN₂O₃S: 393.11) .
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. Q3. How can researchers design assays to evaluate the compound’s inhibitory activity against bacterial dihydropteroate synthase (DHPS)?

Answer:

  • Enzyme Assay :
    • Use recombinant DHPS in a spectrophotometric assay measuring substrate (p-aminobenzoic acid) conversion.
    • IC₅₀ determination via dose-response curves (0.1–100 µM compound concentration) .
  • Controls : Include sulfamethoxazole as a positive control and assess cytotoxicity against mammalian cells (e.g., HEK293) .

Advanced Research Questions

Q. Q4. How can contradictory crystallographic data (e.g., bond angles vs. computational models) be resolved for this compound?

Answer:

  • X-ray Refinement : Use SHELXL for high-resolution data (≤1.0 Å) to refine anisotropic displacement parameters and validate sulfonyl group geometry .
  • DFT Calculations : Compare optimized structures (B3LYP/6-31G*) with experimental data to identify discrepancies in torsional angles (e.g., glycinamide C-N bond rotation) .
  • Data Reconciliation : Apply Hirshfeld surface analysis to assess intermolecular interactions influencing packing .

Q. Q5. What strategies mitigate off-target effects when studying this compound’s anticancer activity?

Answer:

  • Selectivity Profiling :
    • Screen against a kinase panel (e.g., 100+ kinases) to identify non-specific binding.
    • Use isothermal titration calorimetry (ITC) to quantify binding affinity for primary targets (e.g., tubulin) vs. off-targets .
  • Structural Modifications : Introduce steric hindrance (e.g., methyl groups on the phenyl ring) to reduce promiscuity .

Q. Q6. How can researchers address batch-to-batch variability in biological activity due to synthetic impurities?

Answer:

  • Impurity Tracking : Use LC-MS/MS to identify common byproducts (e.g., incomplete sulfonylation products).
  • QbD Approach : Define critical quality attributes (CQAs) like purity ≥98% and residual solvent limits (<0.1% DMF) .
  • Bioactivity Correlation : Perform PCA analysis to link impurity profiles (e.g., 2% des-ethyl analog) with reduced potency in dose-response assays .

Q. Q7. What computational tools predict the compound’s pharmacokinetic properties, and how reliable are these models?

Answer:

  • ADME Prediction :
    • SwissADME : Estimate logP (clogP ~3.5), solubility (LogS ~-4.2), and CYP450 inhibition risk .
    • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability (e.g., PMF calculations) .
  • Validation : Compare in silico predictions with in vivo rodent studies (plasma half-life, bioavailability) .

Data Analysis and Reproducibility

Q. Q8. How should researchers handle inconsistent IC₅₀ values across cell lines (e.g., HCT-116 vs. MCF-7)?

Answer:

  • Standardize Assays :
    • Use identical seeding density, passage number, and serum conditions.
    • Normalize data to internal controls (e.g., ATP levels via CellTiter-Glo) .
  • Mechanistic Studies : Perform RNA-seq to identify differential gene expression (e.g., apoptosis pathways) influencing sensitivity .

Q. Q9. What statistical methods are appropriate for analyzing dose-response synergies with adjuvant therapies?

Answer:

  • Synergy Calculation :
    • Chou-Talalay Method : Compute combination index (CI) values using CompuSyn software (CI <1 indicates synergy) .
    • Bliss Independence : Validate non-additive effects via excess over Bliss scores .
  • Data Visualization : Heatmaps or 3D surface plots to display CI values across concentration matrices .

Q. Q10. How can crystallographic data (e.g., PDB entries) be leveraged to guide SAR studies?

Answer:

  • Structure-Based Design :
    • Overlay compound conformers with DHPS active site (PDB: 3TYE) to identify key H-bond donors (e.g., sulfonyl oxygen interactions) .
    • Use MOE or Schrödinger for virtual screening of analogs with improved steric complementarity .
  • Validation : Co-crystallize analogs with target proteins to confirm binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.